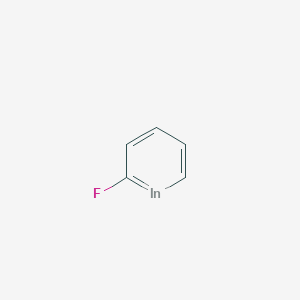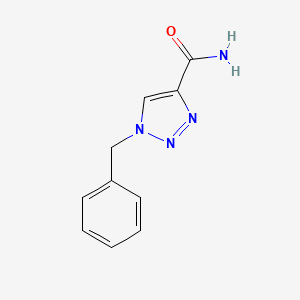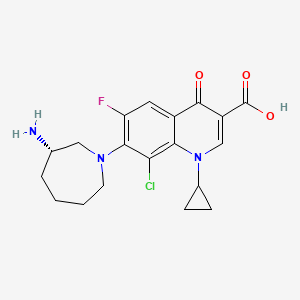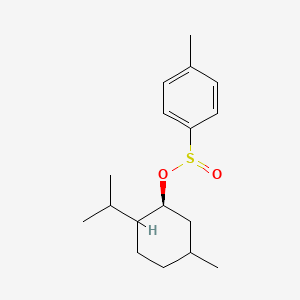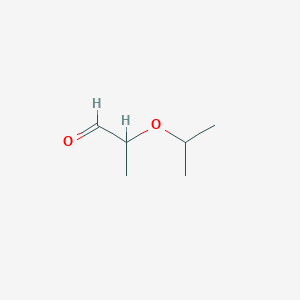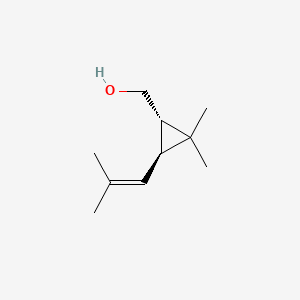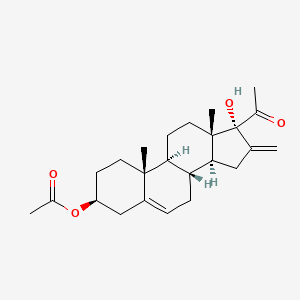
21-Acetyl-6α-chlorotriamcinolone Acetonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 21-Acetyl-6α-chlorotriamcinolone Acetonide involves complex chemical processes, including bio-fermentation and fluorination steps. For instance, an improved synthesis route for fluocinolone acetonide, which shares a similar structural framework, was developed from 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione. This process included the study of 6α and 9α fluorination steps, indicating the intricacy involved in achieving specific substitutions on the corticosteroid backbone (Jie Tang et al., 2018).
科学的研究の応用
Allergic Rhinitis Management
Triamcinolone acetonide is formulated for nasal inhalation to treat allergic rhinitis, demonstrating efficacy in reducing symptoms without significant systemic absorption or hypothalamic-pituitary-adrenal (HPA) axis suppression at therapeutic dosages. Clinical trials highlight its effectiveness in alleviating nasal symptoms and reducing nasal eosinophil influx compared to placebos and its comparability to other treatments like beclomethasone, fluticasone, and oral antihistamines (Jeal & Faulds, 1997).
Psychiatry Applications
N-acetylcysteine (NAC), while not triamcinolone acetonide, shows the broadening scope of acetylated compounds in psychiatric disorder treatments. NAC has been explored for its therapeutic potential in addiction, compulsive disorders, schizophrenia, and bipolar disorder, suggesting the significance of acetylation in psychiatric applications (Dean, Giorlando, & Berk, 2011).
Ophthalmology Applications
Intravitreal use of triamcinolone acetonide for various ocular conditions demonstrates the versatility of this compound beyond its anti-inflammatory use. It has been applied in treating diabetic macular edema, retinal vein occlusions, uveitis, and as an adjunct in combination therapies. However, its use is associated with risks such as secondary ocular hypertension and cataract formation, indicating the need for careful consideration in therapeutic applications (Tao & Jonas, 2010).
Safety And Hazards
特性
CAS番号 |
1181-32-4 |
|---|---|
製品名 |
21-Acetyl-6α-chlorotriamcinolone Acetonide |
分子式 |
C₂₆H₃₂ClFO₇ |
分子量 |
510.98 |
同義語 |
(6α,11β,16α)-21-(Acetyloxy)-6-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione; 6α-Chloro-9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-Acetate Cyclic 16,17-Acetal with Acetone_x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



